Cas no 91374-21-9 (Ropinirole)

Repirilol is a chemical substance with the molecular formula of c16h24n2o< Br>
Ropinirole structure
Ropinirole structure
Ropinirole
91374-21-9
C16H24N2O
260.374564170837
61504
5095

Ropinirole Properties

Names and Identifiers

    • Ropinirole
    • (Ropinirole )
    • 2H-Indol-2-one, 4-[2-(dipropylamino)ethyl]-1,3-dihydro-
    • 4-(2-Dipropylaminoethyl)-1,3-dihydroindol-2-one
    • Ropinirole (as hydrochloride)
    • ROPINIROLE INTERMEIDATES:
    • Ropinirolum
    • Unii-030pyr8953
    • 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one (ACI)
    • NP 201
    • SKF 101468
    • 4-(2-(Dipropylamino)ethyl)indolin-2-one
    • NCGC00015893-03
    • AB01563044_02
    • BRD-K15933101-003-07-9
    • Ropinirole (USAN/INN)
    • CS-0009561
    • 2H-Indol-2-one, 4-(2-(dipropylamino)ethyl)-1,3-dihydro-
    • 4-(2-(di-n-propylamino)ethyl)-2(3H)-indolone
    • Ropinirol (INN-Spanish)
    • SKF-101468
    • GTPL7295
    • Lopac0_001101
    • NCGC00015893-04
    • 4-[2-(dipropylamino)ethyl]-3H-indol-2-ol
    • G78293
    • Tox21_110256_1
    • ROPINIROLE [MI]
    • Narapin
    • 4-[2-(Dipropylamino)ethyl]2-indolinone
    • NCGC00015893-01
    • BRD-K15933101-003-01-2
    • SR-01000076215-3
    • 91374-21-9
    • BCP09383
    • ROPINIROLE [USAN]
    • L000520
    • Q420590
    • NCGC00096064-02
    • Ropitor (TN)
    • CAS-91374-21-9
    • Lopac-R-4152
    • DTXSID8045195
    • N04BC04
    • CHEBI:8888
    • NSC758917
    • NCGC00096064-01
    • EN300-708794
    • Ropitor
    • 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one
    • NCGC00015893-02
    • SCHEMBL35212
    • ROPINIROLE [VANDF]
    • 030PYR8953
    • SDCCGSBI-0051070.P002
    • NCGC00094373-12
    • DB00268
    • AB01563044_01
    • BIDD:GT0826
    • ropinirol
    • 4-(2-(Dipropylamino)ethyl)-1,3-dihydro-2H-indol-2-one
    • AKOS015843123
    • HMS2093K04
    • ROPINIROLE [INN]
    • 4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one
    • Ropinirol [INN-Spanish]
    • Tox21_110256
    • C07564
    • 4-[2-(dipropylamino)ethyl]-2,3-dihydro-1h-indol-2-one
    • CHEMBL589
    • NSC 758917
    • Ropinirolum (Latin)
    • Ropinirolum (INN-Latin)
    • CCG-205177
    • Ropinirolum [INN-Latin]
    • BDBM50020680
    • NS00008049
    • HY-B0623
    • SB65618
    • SK&F 101468
    • HSDB 8252
    • D08489
    • Pharmakon1600-01505178
    • NSC-758917
    • Ropinirole [USAN:INN:BAN]
    • BRD-K15933101-003-06-1
    • NCGC00015893-06
    • ROPINIROLE [WHO-DD]
    • STL454344
    • SPECTRUM1505178
    • DTXCID6025195
    • 4-[2-(dipropylamino)ethyl]-1.3-dihydro-2H-indol-2-one
    • SK&F-101468
    • 4-(2-dipropylaminoethyl)-1,3-dihydroindol-2-one
    • 4-(2-(dipropylamino)ethyl)indolin-2-one
    • UNII-030PYR8953
    • ropinirole
    • +Expand
    • MFCD00864147
    • UHSKFQJFRQCDBE-UHFFFAOYSA-N
    • 1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19)
    • O=C1CC2C(=CC=CC=2CCN(CCC)CCC)N1

Computed Properties

  • 267.23300
  • 1
  • 3
  • 7
  • 260.188863
  • 19
  • 287
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 3
  • 0
  • 32.3

Experimental Properties

  • 2.98370
  • 32.34000
  • 1.538
  • 410.5 °C at 760 mmHg
  • 243-250 ºC
  • 202 °C
  • crystallization
  • Not determined
  • 1.04

Ropinirole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P01EF61-250mg
Ropinirole
91374-21-9 ≥97%
250mg
$110.00 2024-04-20
A2B Chem LLC
AX51657-1g
Ropinirole
91374-21-9 97%
1g
$206.00 2024-07-18
Aaron
AR01EFED-250mg
Ropinirole
91374-21-9 97%
250mg
$135.00 2024-07-18
Enamine
EN300-708794-1.0g
4-[2-(dipropylamino)ethyl]-2,3-dihydro-1H-indol-2-one
91374-21-9
1g
$0.0
Key Organics Ltd
BS-1020-1MG
Ropinirole HCl
91374-21-9 >97%
1mg
£36.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1079561-250mg
Ropinirole
91374-21-9 98%
250mg
¥712.00

Ropinirole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Toluene ;  0 - 5 °C
1.2 Catalysts: Nickel ;  5 °C → 30 °C
1.3 30 °C → 80 °C
1.4 Reagents: Sodium borohydride ;  80 °C; 3 h, 80 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 7 - 8
Reference
Efficient synthesis of tertiary amine by direct N-alkylation of secondary amine with carboxylic acid using Ni (0) encat catalyst
Quadri, Syed Aziz Imam; et al, Synthetic Communications, 2018, 48(3), 267-277

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 min, rt
1.2 Solvents: Dichloromethane ;  15 min, rt
Reference
Synthesis and Pharmacological Evaluation of Dual Acting Ligands Targeting the Adenosine A2A and Dopamine D2 Receptors for the Potential Treatment of Parkinson's Disease
Jorg, Manuela; et al, Journal of Medicinal Chemistry, 2015, 58(2), 718-738

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 min, rt
Reference
Investigation of novel ropinirole analogues: synthesis, pharmacological evaluation and computational analysis of dopamine D2 receptor functionalized congeners and homobivalent ligands
Jorg, Manuela; et al, MedChemComm, 2014, 5(7), 891-898

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 3H-1,2-Benziodoxol-3-one, 1-fluoro- Solvents: 1,4-Dioxane ,  Water ;  5 - 6 h, 140 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation
Jiang, Xinpeng ; et al, European Journal of Organic Chemistry, 2018, 2018(12), 1437-1442

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Acetic acid ;  10 min, rt
1.3 Reagents: Sodium cyanoborohydride ;  1.5 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ;  rt
Reference
The development of a short route to the API ropinirole hydrochloride
Yousuf, Zeshan; et al, Organic & Biomolecular Chemistry, 2015, 13(42), 10532-10539

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Water ;  5 h, reflux
Reference
Process for preparation of Ropinirole hydrochloride from benzeneethanol
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors
Matera, Carlo; et al, Monatshefte fuer Chemie, 2014, 145(7), 1139-1144

Synthetic Circuit 8

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Ropinirole Raw materials

Ropinirole Preparation Products

Ropinirole Related Literature

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